molecular formula C16H14N6S B11504708 4,5,6-trimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile

4,5,6-trimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B11504708
M. Wt: 322.4 g/mol
InChI Key: UZIFZOJYUHRJMD-UHFFFAOYSA-N
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Description

4,5,6-trimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with three methyl groups, a phenyl-tetrazole moiety, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-trimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile typically involves multiple steps. One common approach is the alkylation of 4,6-dimethyl-2-sulfanylpyridine-3-carbonitrile with 1-phenyl-5-(chloromethyl)-1H-tetrazole. This reaction is usually carried out in the presence of a strong base, such as potassium hydroxide, in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

4,5,6-trimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The phenyl-tetrazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5,6-trimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile is not well-studied. the tetrazole moiety is known to interact with various biological targets, potentially acting as a bioisostere of carboxylic acids. This interaction can influence receptor-ligand binding and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6-trimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile is unique due to its combination of a pyridine ring with multiple methyl groups and a phenyl-tetrazole moiety. This unique structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H14N6S

Molecular Weight

322.4 g/mol

IUPAC Name

4,5,6-trimethyl-2-(1-phenyltetrazol-5-yl)sulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C16H14N6S/c1-10-11(2)14(9-17)15(18-12(10)3)23-16-19-20-21-22(16)13-7-5-4-6-8-13/h4-8H,1-3H3

InChI Key

UZIFZOJYUHRJMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C)SC2=NN=NN2C3=CC=CC=C3)C#N)C

Origin of Product

United States

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